![molecular formula C8H17ClOS B13893047 2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane](/img/structure/B13893047.png)
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane is an organic compound with the molecular formula C7H15ClOS. This compound is characterized by the presence of a chloroethyl group, a sulfanyl group, and an ethoxy group attached to a methylpropane backbone. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane typically involves the reaction of 2-chloroethanol with 2-methylpropane-2-thiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the carbon atom bearing the chlorine atom, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include 2-chloroethanol, 2-methylpropane-2-thiol, and a suitable base such as sodium hydroxide or potassium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The chloroethyl group can be reduced to form an ethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or thiols are employed under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Hydroxyethyl, aminoethyl, or thioethyl derivatives.
Applications De Recherche Scientifique
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane involves its interaction with nucleophiles and electrophiles. The chloroethyl group can undergo nucleophilic substitution reactions, while the sulfanyl group can participate in oxidation and reduction reactions. These interactions enable the compound to modify other molecules and participate in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{2-[(2-Chloroethyl)sulfonyl]ethoxy}ethanamine: Similar structure but contains a sulfonyl group instead of a sulfanyl group.
1-Chloro-2-[(2-{2-[(2-chloroethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethane: Contains additional ethoxy and sulfanyl groups.
Uniqueness
2-{2-[(2-Chloroethyl)sulfanyl]ethoxy}-2-methylpropane is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions. Its structure provides versatility in synthetic applications and makes it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C8H17ClOS |
|---|---|
Poids moléculaire |
196.74 g/mol |
Nom IUPAC |
2-[2-(2-chloroethylsulfanyl)ethoxy]-2-methylpropane |
InChI |
InChI=1S/C8H17ClOS/c1-8(2,3)10-5-7-11-6-4-9/h4-7H2,1-3H3 |
Clé InChI |
YVILEKRSPUANNH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCCSCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)
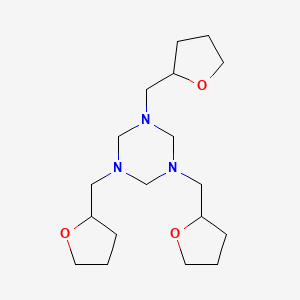
![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)
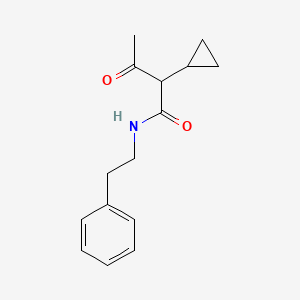
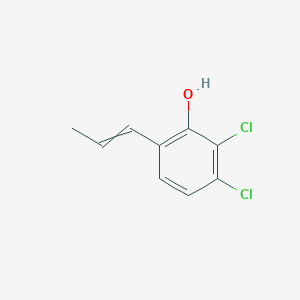

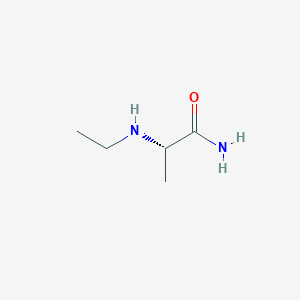
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
![tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
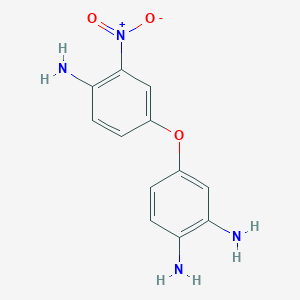
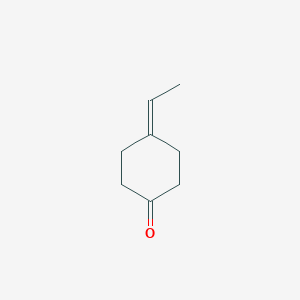
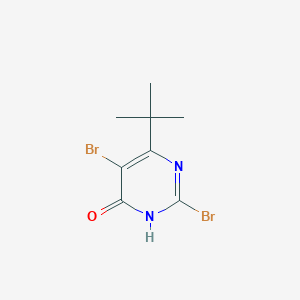

![4-Thiazolidinecarboxylic acid, 3-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]acetyl]-2,2-dimethyl-, (4R)-](/img/structure/B13893063.png)
